1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde (PTCA) is an important synthetic intermediate in organic synthesis. It is a versatile building block for the synthesis of a wide range of compounds, including heterocycles, polymers, and bioactive molecules. PTCA is a member of the triazole family, which is a group of heterocyclic compounds that are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. PTCA is a colorless to yellowish liquid with a boiling point of 230-232°C, a melting point of -74°C, and a density of 1.20 g/cm3.
Scientific Research Applications
Crystal Structure Analysis
- Gonzaga et al. (2016) reported the crystal structures of derivatives of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, noting significant α-glycosidase inhibition activity for one of the compounds, which suggests potential biomedical applications (Gonzaga et al., 2016).
Antimicrobial Activity
- Swamy et al. (2019) synthesized novel derivatives of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and tested them against bacterial and fungal organisms, finding moderate to good antimicrobial activity (Swamy et al., 2019).
- Another study by Bhat et al. (2016) synthesized 1,2,3-triazolyl pyrazole derivatives and screened them for antimicrobial activities, finding a broad spectrum of effectiveness (Bhat et al., 2016).
Molecular Rearrangements
- L'abbé et al. (1990) described the molecular rearrangements of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde under certain conditions, highlighting the compound's chemical versatility and potential for synthetic applications (L'abbé et al., 1990).
X-ray Photoelectron Spectroscopy (XPS)
- Wang et al. (1997) studied aroylhydrazones containing the triazole ring, including 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, using XPS. This study is significant for understanding the electronic properties and coordination bonds in these compounds (Wang et al., 1997).
Synthesis of Novel Derivatives
- Rao et al. (2017) explored the synthesis of 1,2,3-triazole functionalized isoxazolidine derivatives from 1-phenyl-1,2,3-triazole-4-carbaldehyde, demonstrating the compound's utility in creating new chemical entities (Rao et al., 2017).
Tuberculosis Inhibitory Activity
- Costa et al. (2006) synthesized N-substituted-phenyl-1,2,3-triazole derivatives from 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and found some of these compounds effective against Mycobacterium tuberculosis, indicating potential therapeutic applications (Costa et al., 2006).
Fluorescence Probe Development
- Chu et al. (2019) designed a fluorescence probe using a derivative of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde for detecting homocysteine, showing its application in biological systems (Chu et al., 2019).
properties
IUPAC Name |
1-phenyltriazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWYVZHTYJMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363146 | |
Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
34296-51-0 | |
Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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